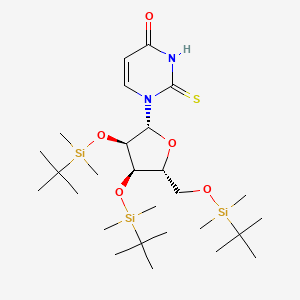
1-((2R,3R,4R,5R)-3,4-Bis((tert-butyldimethylsilyl)oxy)-5-(((tert-butyldimethylsilyl)oxy)methyl)tetrahydrofuran-2-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((2R,3R,4R,5R)-3,4-Bis((tert-butyldimethylsilyl)oxy)-5-(((tert-butyldimethylsilyl)oxy)methyl)tetrahydrofuran-2-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a complex organic compound that features multiple tert-butyldimethylsilyl (TBDMS) protecting groups. These groups are often used in organic synthesis to protect hydroxyl functionalities during various chemical reactions. The compound also contains a tetrahydrofuran ring and a dihydropyrimidinone moiety, which are common in many biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2R,3R,4R,5R)-3,4-Bis((tert-butyldimethylsilyl)oxy)-5-(((tert-butyldimethylsilyl)oxy)methyl)tetrahydrofuran-2-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups on the starting material are protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.
Formation of Tetrahydrofuran Ring: The protected intermediate undergoes cyclization to form the tetrahydrofuran ring.
Introduction of Dihydropyrimidinone Moiety:
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This may include the use of automated synthesizers and high-throughput screening techniques to identify the best conditions for each step.
化学反应分析
Types of Reactions
1-((2R,3R,4R,5R)-3,4-Bis((tert-butyldimethylsilyl)oxy)-5-(((tert-butyldimethylsilyl)oxy)methyl)tetrahydrofuran-2-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the dihydropyrimidinone moiety.
Substitution: The TBDMS protecting groups can be selectively removed and replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Deprotection of TBDMS groups can be achieved using tetrabutylammonium fluoride (TBAF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully reduced dihydropyrimidinone analogs.
科学研究应用
Chemistry
The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, derivatives of this compound may be used to study enzyme interactions and metabolic pathways.
Medicine
The dihydropyrimidinone moiety is a common feature in many antiviral and anticancer agents, making this compound a valuable starting point for drug development.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-((2R,3R,4R,5R)-3,4-Bis((tert-butyldimethylsilyl)oxy)-5-(((tert-butyldimethylsilyl)oxy)methyl)tetrahydrofuran-2-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The presence of the dihydropyrimidinone moiety suggests potential interactions with nucleic acids or enzymes involved in nucleotide metabolism.
相似化合物的比较
Similar Compounds
1-((2R,3R,4R,5R)-3,4-Bis((tert-butyldimethylsilyl)oxy)-5-(((tert-butyldimethylsilyl)oxy)methyl)tetrahydrofuran-2-yl)-2-oxo-2,3-dihydropyrimidin-4(1H)-one: Similar structure but with an oxo group instead of a thioxo group.
1-((2R,3R,4R,5R)-3,4-Bis((tert-butyldimethylsilyl)oxy)-5-(((tert-butyldimethylsilyl)oxy)methyl)tetrahydrofuran-2-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-thione: Similar structure but with a thione group.
Uniqueness
The unique combination of the tetrahydrofuran ring, multiple TBDMS protecting groups, and the dihydropyrimidinone moiety makes this compound particularly versatile in synthetic chemistry and drug development.
属性
分子式 |
C27H54N2O5SSi3 |
|---|---|
分子量 |
603.1 g/mol |
IUPAC 名称 |
1-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C27H54N2O5SSi3/c1-25(2,3)36(10,11)31-18-19-21(33-37(12,13)26(4,5)6)22(34-38(14,15)27(7,8)9)23(32-19)29-17-16-20(30)28-24(29)35/h16-17,19,21-23H,18H2,1-15H3,(H,28,30,35)/t19-,21-,22-,23-/m1/s1 |
InChI 键 |
SNIWSGAYWNOCEI-JMJGKCIBSA-N |
手性 SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=S)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
规范 SMILES |
CC(C)(C)[Si](C)(C)OCC1C(C(C(O1)N2C=CC(=O)NC2=S)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


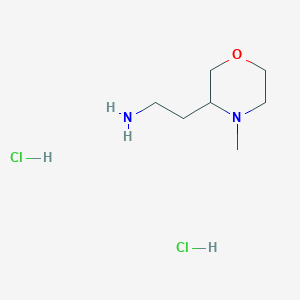
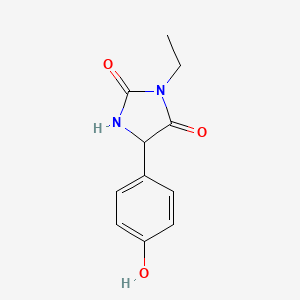


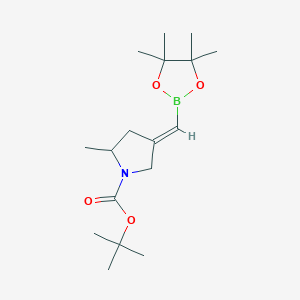
![(2Z)-3-[(1H-Benzimidazol-2-yl)methyl]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B12940321.png)
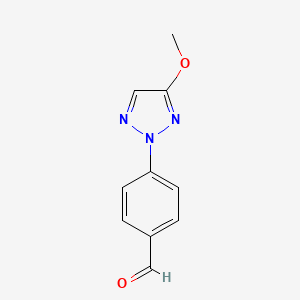


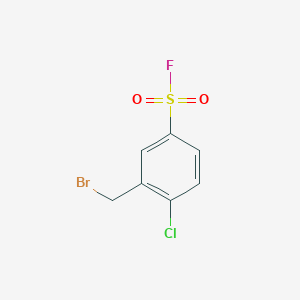

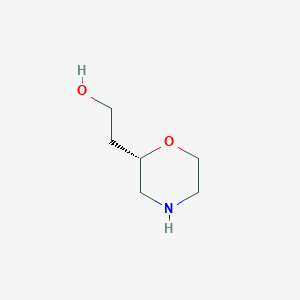
![N-(4-(4-Amino-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2-chlorophenyl)benzenesulfonamide](/img/structure/B12940371.png)

